molecular formula C9H16N4O B13067369 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide

Cat. No.: B13067369
M. Wt: 196.25 g/mol
InChI Key: QUCFWZOFQSUODH-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide (CAS: 1152506-92-7) is a pyrazole derivative with the molecular formula C₉H₁₆N₄O and a molecular weight of 196.25 g/mol . The compound features a pyrazole core substituted with two methyl groups at the 3- and 5-positions, an amino group at the 4-position, and an N-methylpropanamide side chain.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C9H16N4O/c1-5-8(10)6(2)13(12-5)7(3)9(14)11-4/h7H,10H2,1-4H3,(H,11,14)

InChI Key

QUCFWZOFQSUODH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazol compounds, including 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide, exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy against PI3Kδ, a target in various cancers .

2. Anti-Inflammatory Properties
Research highlights the potential of pyrazol derivatives as anti-inflammatory agents. The compound's structure allows it to interact with inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Pyrazolo Compounds

A study synthesized several pyrazolo compounds, including 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide, and evaluated their pharmacological properties. The results indicated that these compounds had moderate to high activity against PI3Kδ inhibitors, showcasing their potential in cancer therapy .

Case Study 2: Pyrazolamides as Cannabinoid CB2 Receptor Agonists

Another research focused on developing pyrazolamides that act on cannabinoid receptors. The study found that certain pyrazol derivatives exhibited good stability and permeability, suggesting their potential as therapeutic agents in pain management and neuroinflammation .

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Parameter 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-hydroxyphenyl)-2-methylpropanamide
CAS Number 1152506-92-7 Not explicitly reported (analogous structure)
Molecular Formula C₉H₁₆N₄O C₁₄H₁₇BrN₃O₂
Molecular Weight 196.25 g/mol ~343.21 g/mol (calculated)
Pyrazole Substituents 4-amino, 3,5-dimethyl 4-bromo, 3,5-dimethyl
Side Chain N-methylpropanamide N-(4-hydroxyphenyl)-2-methylpropanamide
Key Functional Groups Amino (-NH₂), amide (-CONHCH₃) Bromo (-Br), phenolic hydroxyl (-OH), amide (-CONHC₆H₄OH)
Polarity Moderate (amide and amino groups enhance polarity) Higher (hydroxyl and bromo groups increase polarity and hydrogen-bonding capacity)
Predicted Solubility Moderate in polar solvents (DMSO, water) Lower in non-polar solvents; higher in DMSO due to hydroxyl and bromine interactions

Research Findings and Limitations

Structural Insights

The absence of reported crystal structures for these compounds highlights a gap in the literature.

Biological Activity

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the context of anti-inflammatory and analgesic effects.

The chemical formula for 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide is C11H20N4OC_{11}H_{20}N_{4}O with a molecular weight of approximately 224.3027 g/mol. It features a pyrazole ring substituted with an amino group and a methylated propanamide side chain, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₂₀N₄O
Molecular Weight224.3027 g/mol
CAS Number1250847-55-2
Purity≥95%

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide exhibit significant anti-inflammatory properties. For instance, studies on pyrazole derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The structure of this compound suggests potential interactions with COX pathways, leading to reduced prostaglandin synthesis and subsequent pain relief.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolamides designed as hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) and dipyrone metabolites. These compounds exhibited medium to high gastrointestinal permeability and significant stability under physiological conditions. Functional assays indicated that these derivatives could act as effective analgesics by engaging cannabinoid receptors .

In Vitro Studies

In vitro assessments of similar pyrazole compounds have revealed their ability to modulate cyclic AMP levels in cells expressing CB receptors. For example, certain pyrazolamides showed a concentration-dependent effect on cAMP levels when tested in CHO cells transfected with human CB receptors. This highlights the potential for these compounds to influence intracellular signaling pathways relevant to pain modulation .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide may be influenced by its molecular structure. Variations in substituents on the pyrazole ring and amide side chain can significantly alter pharmacokinetic properties and receptor binding affinities. Ongoing research aims to elucidate these relationships further, optimizing the compound for enhanced therapeutic efficacy .

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